molecular formula C22H32N2O3 B2950651 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid CAS No. 1047678-95-4

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2950651
CAS No.: 1047678-95-4
M. Wt: 372.509
InChI Key: BVOMXLLEJOKFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid is a synthetic compound of significant interest in chemical biology and oncology research, primarily investigated for its potential as a Histone Deacetylase (HDAC) inhibitor . This structural class of compounds, characterized by a zinc-binding group (often a hydroxamate, but here a butanoic acid derivative), a linker region, and a surface-binding cap group, functions by chelating the zinc ion in the active site of HDAC enzymes. Inhibition of HDACs leads to an accumulation of acetylated histones and non-histone proteins, resulting in altered gene expression, induction of cell cycle arrest, and promotion of apoptosis in malignant cells. The specific research value of this analog lies in its unique cap group, featuring a 2,6-diethylphenyl moiety linked to a cyclohexenyl-ethyl chain, which is designed to modulate potency, isoenzyme selectivity, and pharmacokinetic properties. Researchers utilize this compound to probe the epigenetic mechanisms driving diseases and to evaluate the therapeutic potential of novel HDAC inhibitors in preclinical models of cancer . Its application extends to studies of cell differentiation, autophagy , and in combination therapies aimed at overcoming drug resistance.

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,6-diethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-3-17-11-8-12-18(4-2)21(17)24-20(25)15-19(22(26)27)23-14-13-16-9-6-5-7-10-16/h8-9,11-12,19,23H,3-7,10,13-15H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOMXLLEJOKFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differentiators

  • Lipophilicity : The cyclohexene moiety increases LogP, favoring membrane permeability but possibly complicating formulation .
  • Synthetic Complexity: Introducing the cyclohexene ethylamino group requires multi-step synthesis, contrasting with simpler phenyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.